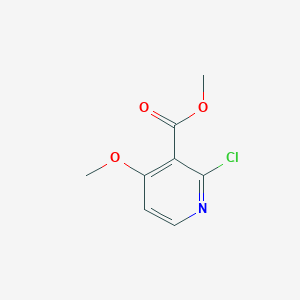

Methyl 2-chloro-4-methoxynicotinate

Description

Significance of Nicotinate (B505614) Scaffolds in Modern Organic Synthesis

Nicotinate scaffolds, which form the core of methyl 2-chloro-4-methoxynicotinate, are of paramount importance in organic synthesis. These structures are integral to a vast array of compounds, and the development of efficient methods for their synthesis is a continuous focus of research. bohrium.com Historically, the Bohlmann–Rahtz synthesis has been a cornerstone for creating substituted pyridines, including nicotinates. nih.gov This method, along with its subsequent modifications, has provided a foundation for accessing a variety of nicotinate derivatives. nih.gov

Modern synthetic strategies have expanded upon these foundations, introducing innovative metal-catalyzed and metal-free approaches. For instance, copper-catalyzed intermolecular [3+3] annulation reactions have been developed to produce nicotinate derivatives under milder conditions than many traditional methods. bohrium.com Another novel approach involves a metal-free, 4-HO-TEMPO mediated [3+3] annulation of cyclopropanols with β-enamine esters, highlighting a move towards more sustainable and atom-efficient synthetic routes. researchgate.net Furthermore, the development of one-pot syntheses, such as the DABCO- and DBU-promoted reaction of N-sulfonyl ketimines with Morita–Baylis–Hillman carbonates, provides a direct route to highly functionalized (2-hydroxyaryl)nicotinate scaffolds. beilstein-journals.org These advancements underscore the enduring importance of the nicotinate framework and the ongoing efforts to create diverse and complex molecules based on this versatile scaffold.

Role of Substituted Pyridines in Medicinal Chemistry and Materials Science

The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous natural products, including vitamins and alkaloids. lifechemicals.com Its substituted derivatives are crucial components in a wide range of applications, from pharmaceuticals to materials science. beilstein-journals.orglifechemicals.com

In medicinal chemistry , the pyridine scaffold is a "privileged" structure, appearing in a significant number of FDA-approved drugs. rsc.org Its ability to act as a bioisostere for other functional groups and its capacity to form hydrogen bonds contribute to its frequent incorporation into drug candidates. rsc.orgresearchgate.net Substituted pyridines are integral to drugs with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govekb.eg For example, various substituted pyridine derivatives have been investigated for their potential as anticancer agents by targeting pathways like tubulin polymerization. rsc.org

In materials science , the unique electronic properties of the pyridine ring make its derivatives valuable in the development of functional materials. beilstein-journals.org They are used in the synthesis of organic light-emitting diodes (OLEDs) and organic semiconductors. The ability of terpyridine derivatives, a class of substituted pyridines, to form stable complexes with metals has led to their use in creating metal-organic frameworks (MOFs) with interesting photoluminescent and electrical conductivity properties. mdpi.com The continuous development of new synthetic methods for substituted pyridines, such as transition-metal-free alkylations and arylations, further expands their accessibility and utility in both medicinal chemistry and materials science. organic-chemistry.org

Overview of Research Trajectories for this compound and its Derivatives

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring multiple reaction sites, allows for diverse functionalization.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 344298-51-7 | indofinechemical.comfishersci.com |

| Molecular Formula | C₈H₈ClNO₃ | indofinechemical.com |

| Molecular Weight | 201.61 g/mol | indofinechemical.comsynthonix.com |

| Boiling Point | 289.6±35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

| Flash Point | 129.0±25.9 °C | chemsrc.com |

Research involving this compound often focuses on leveraging the reactivity of the chlorine atom at the 2-position for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the creation of libraries of novel compounds for biological screening. For instance, derivatives of similar chlorinated nicotinates have been used in the development of FXR (NR1H4) modulating compounds. google.com

Furthermore, the ester and methoxy (B1213986) groups on the pyridine ring can be modified or can influence the reactivity of the scaffold, providing additional avenues for synthetic exploration. The development of efficient, regioselective synthetic routes is crucial. For example, research on the related methyl 2-chloro-6-methoxynicotinate has highlighted the use of microwave-assisted synthesis to improve reaction times and yields for methoxylation and subsequent amination reactions. thieme-connect.com These strategies are directly applicable to the synthesis and derivatization of this compound, paving the way for the discovery of new molecules with valuable biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIGLHVYCRDEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Chloro 4 Methoxynicotinate

Established Synthetic Routes to Methyl 2-chloro-4-methoxynicotinate

Traditional synthetic strategies for producing this compound rely on a sequential functionalization of pyridine (B92270) precursors. These routes typically involve the synthesis of key intermediates, followed by halogenation, methoxylation, and esterification steps.

Precursor Synthesis and Halogenation Strategies

The journey towards this compound often commences with the synthesis of a suitable nicotinic acid precursor, which is then subjected to halogenation. A common precursor is 2-hydroxynicotinic acid. The conversion of a hydroxyl group at the 2-position of the pyridine ring to a chloro substituent is a well-established transformation. This is typically achieved by treating the 2-hydroxynicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), followed by hydrolysis to yield 2-chloronicotinic acid. google.comprepchem.comsemanticscholar.org For instance, heating 2-hydroxynicotinic acid with phosphorus oxychloride, followed by the addition of phosphorus pentachloride and subsequent reflux, affords 2-chloronicotinic acid. prepchem.com Another approach involves heating 2-hydroxynicotinic acid with phosphorus oxychloride on a steam bath, followed by careful pouring of the reaction mixture onto ice and water to precipitate the 2-chloro-nicotinoyl chloride, which can then be hydrolyzed to 2-chloronicotinic acid. google.com

The precursor itself, 2-hydroxynicotinic acid, can be prepared from 3-cyano-2-pyridone through hydrolysis. google.com This involves refluxing 3-cyano-2-pyridone with an aqueous potassium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to precipitate the 2-hydroxynicotinic acid. google.com

An alternative precursor strategy could involve starting with a 4-hydroxynicotinic acid derivative. The synthesis of 4-hydroxynicotinic acid has been adapted from a method involving the hydrolysis of 4-chloronicotinic acid by refluxing in water. acs.org The chlorination of a 4-hydroxy-substituted pyridine ring can be more complex and may require specific strategies to achieve the desired regioselectivity.

The following table summarizes typical conditions for the halogenation of hydroxynicotinic acid precursors.

| Precursor | Reagents | Conditions | Product | Reference |

| 2-Hydroxynicotinic acid | POCl₃, PCl₅ | Heat to 100-108°C, then reflux | 2-Chloronicotinic acid | prepchem.com |

| 2-Hydroxynicotinic acid | POCl₃ | Steam bath, 7 hours | 2-Chloro-nicotinoyl chloride | google.com |

| 3-Cyano-2-pyridone | 1. KOH (aq) 2. HCl | 1. Reflux 2. Acidification | 2-Hydroxynicotinic acid | google.com |

Methoxylation and Esterification Techniques in Nicotinate (B505614) Formation

Following the successful chlorination to obtain 2-chloronicotinic acid, the subsequent steps involve the introduction of the methoxy (B1213986) group at the 4-position and the esterification of the carboxylic acid.

Methoxylation can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a chloro or bromo group, at the 4-position with a methoxide (B1231860) source. In a related synthesis of methyl 2-amino-6-methoxynicotinate, a microwave-induced regioselective methoxylation at the 6-position was a key step. thieme-connect.com This suggests that a similar strategy could be applied for the 4-position, potentially starting from a 2,4-dichloronicotinic acid derivative and selectively substituting the 4-chloro group with a methoxy group.

Esterification of the nicotinic acid functionality is a standard procedure in organic synthesis. For nicotinic acid and its derivatives, this can be accomplished by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or by forming the acid chloride followed by reaction with methanol. The synthesis of various nicotinic acid esters has been described using methods like refluxing with thionyl chloride to form the acid chloride, which is then reacted with the desired alcohol. researchgate.net Another approach involves the direct esterification of nicotinic acid with an alcohol in the presence of a dehydrating agent or a catalyst. organic-chemistry.org For example, the reaction of a carboxylic acid with oxalyl chloride in the presence of DMF followed by the addition of methanol is a common method for synthesizing methyl esters.

A plausible synthetic sequence would therefore be:

Chlorination of 4-hydroxynicotinic acid to yield 2-chloro-4-hydroxynicotinic acid.

Methoxylation of the 4-hydroxy group to give 2-chloro-4-methoxynicotinic acid.

Esterification of 2-chloro-4-methoxynicotinic acid to the final product, this compound.

The table below outlines general conditions for esterification of nicotinic acid derivatives.

| Starting Material | Reagents | Conditions | Product | Reference |

| Nicotinic acid | Thionyl chloride, then alcohol | Reflux with SOCl₂, then react with alcohol | Nicotinic acid ester | researchgate.net |

| 2-Bromo-6-methoxynicotinic acid | Oxalyl chloride, DMF, then Methanol | 0°C to room temperature | Methyl 2-bromo-6-methoxynicotinate |

Advanced Synthetic Approaches and Process Optimization

To enhance efficiency, yield, and sustainability, modern synthetic methodologies are being increasingly applied to the synthesis of heterocyclic compounds like nicotinates. These include microwave-assisted synthesis, flow chemistry, and advanced catalytic strategies.

Microwave-Assisted Synthesis for Nicotinate Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. youtube.com This technique has been successfully employed in the synthesis of various substituted nicotinates and related heterocyclic systems. thieme-connect.comresearchgate.net For instance, the synthesis of methyl 2-amino-6-methoxynicotinate utilized microwave irradiation for both the regioselective methoxylation and the subsequent amination step. thieme-connect.com In a specific example, crude methyl 2-chloro-6-methoxynicotinate was reacted with benzylamine (B48309) in 1,4-dioxane (B91453) under microwave irradiation at 170 °C for 2 hours. thieme-connect.com This demonstrates the potential of microwave heating to drive challenging nucleophilic aromatic substitution reactions on the pyridine ring to completion in a significantly shorter time compared to conventional heating. The application of microwave technology to the synthesis of this compound could potentially streamline the methoxylation and esterification steps, leading to a more efficient process.

Flow Chemistry Methodologies in the Preparation of nicotinates

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in sustainable continuous-flow microreactors. rsc.org In one study, methyl nicotinate was reacted with various amines in the presence of a lipase (B570770) catalyst (Novozym® 435) in a continuous-flow system, achieving high yields in short reaction times. rsc.org While this example focuses on amidation, the principles of flow chemistry can be readily adapted to other transformations required for the synthesis of this compound, such as esterification and methoxylation. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could lead to improved selectivity and yield, as well as easier scale-up of the synthesis. A final deprotection step in the synthesis of methyl 2-amino-6-methoxynicotinate was also carried out under flow reaction hydrogenation conditions. thieme-connect.com

Catalytic Strategies for Functionalization of Pyridine Rings (e.g., Palladium-mediated reactions, Iridium catalysis)

Modern catalytic methods provide powerful tools for the functionalization of pyridine rings with high efficiency and selectivity.

Palladium-mediated reactions are widely used for cross-coupling reactions to form C-C and C-N bonds. Palladium catalysts have been shown to be effective for the direct heteroarylation of chloropyridines, where a C-H bond of a heteroarene is coupled with a chloropyridine. researchgate.netresearchgate.net While this is not a direct route to the target molecule, it highlights the reactivity of chloropyridines in palladium catalysis. More relevantly, palladium-catalyzed amination of chloropyridines is a well-established process. mit.edu These catalytic systems could potentially be adapted for the methoxylation step, although direct palladium-catalyzed C-O bond formation with methanol on a chloropyridine can be challenging.

Iridium catalysis has gained prominence for C-H borylation reactions, which introduce a boronate ester group onto an aromatic or heteroaromatic ring. bohrium.comrsc.orgumich.eduresearchgate.net This boronate ester can then be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of functional groups. For pyridines, iridium-catalyzed borylation can be influenced by the electronic and steric properties of the substituents. umich.edu A strategy for synthesizing this compound could involve the iridium-catalyzed borylation of a suitable pyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the methoxy group. For example, a 2-chloronicotinate could be borylated, and the resulting boronate ester could then be coupled with a methoxy source. Research has shown that iridium-catalyzed borylation of 2-chloropyridine (B119429) can lead to a mixture of isomers. rsc.org However, with carefully chosen substrates and reaction conditions, regioselective borylation can be achieved.

The following table provides a conceptual overview of how these advanced catalytic strategies could be applied.

| Catalytic Strategy | Conceptual Application for Target Synthesis | Potential Advantages |

| Palladium-Catalyzed Coupling | Cross-coupling of a 2-chloro-4-halonicotinate with a methoxide source. | High efficiency and functional group tolerance. |

| Iridium-Catalyzed Borylation | Borylation of a 2-chloronicotinate at the 4-position, followed by oxidation or coupling to introduce the methoxy group. | Direct functionalization of C-H bonds, offering alternative synthetic routes. |

Reactivity and Chemical Transformations of Methyl 2 Chloro 4 Methoxynicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

The chlorine atom at the C2 position of the pyridine ring in Methyl 2-chloro-4-methoxynicotinate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. A variety of nucleophiles can displace the chloride, leading to a diverse array of 2-substituted pyridine derivatives.

Commonly, amination reactions are performed where the chloro group is displaced by primary or secondary amines to yield 2-aminopyridine (B139424) derivatives. thieme-connect.comresearchgate.net These reactions can often be carried out under thermal conditions, sometimes requiring high temperatures, or can be facilitated by microwave irradiation or the use of a continuous-flow reactor to improve yields and reduce reaction times. thieme-connect.comthieme-connect.com The presence of an electron-withdrawing group on the pyridine ring generally facilitates the nucleophilic attack. scielo.br For instance, the reaction of 2-chloropyridines with various amines has been shown to proceed efficiently, providing access to a wide range of N-substituted aminopyridines. researchgate.netnih.gov

The following table summarizes representative nucleophilic substitution reactions on 2-chloropyridine (B119429) systems, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Secondary Amines (e.g., Piperidine (B6355638), Morpholine) | High Temperature (100-300 °C), NMP, Flow Reactor | 2-Piperidinyl/Morpholinyl Pyridines | thieme-connect.comthieme-connect.com |

| Aniline Derivatives | DMSO, 150 °C | 2-(Arylamino)pyridines | researchgate.net |

| Ammonia | Autoclave, 170 °C | 2-Aminopyridines | google.com |

Cross-Coupling Reactions Involving the Halogen and Ester Functionalities (e.g., Suzuki-Miyaura coupling)

The chloro substituent at the 2-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method to form carbon-carbon bonds by reacting the chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The coupling of 2-chloropyridines with arylboronic acids provides access to 2-arylpyridine derivatives, which are common structural motifs in pharmaceuticals and functional materials. researchgate.netresearchgate.netnih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. core.ac.uk

Other important cross-coupling reactions applicable to this substrate include:

Heck Coupling: Reaction with alkenes to form 2-alkenylpyridines.

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylpyridines.

Buchwald-Hartwig Amination: A palladium-catalyzed method for the formation of C-N bonds, providing an alternative to traditional nucleophilic substitution for the synthesis of 2-aminopyridines. thieme-connect.com

Nickel-catalyzed cross-electrophile coupling: This method allows for the coupling of 2-chloropyridines with alkyl bromides to form 2-alkylated pyridines. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving chloropyridines.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-Arylpyridine | rsc.org |

| Arylboronic Acid | XPhos Precatalyst | K₃PO₄ | Ethanol | 2-Arylpyridine | organic-chemistry.org |

| Alkylboronic Ester | AntPhos/Pd | TMSOK | 1,4-Dioxane (B91453) | 2-Alkylpyridine | nih.gov |

Regioselective Functionalization and Derivatization Strategies

The substituents on the pyridine ring of this compound direct the regioselectivity of further functionalization. The existing substitution pattern can be exploited to introduce new groups at specific positions. For instance, the generation of pyridyne intermediates from substituted chloropyridines can lead to regioselective addition of nucleophiles. nih.govrsc.org The distortion of the pyridyne intermediate, influenced by the electronic effects of the substituents, can control the position of nucleophilic attack. nih.gov

Derivatization strategies can also target the existing functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid, which can then be converted to amides or other carboxylic acid derivatives. The methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, although this may require harsh conditions.

Strategies for regioselective functionalization often involve multi-step sequences. For example, oxidation of the pyridine nitrogen to an N-oxide can activate different positions of the ring towards nucleophilic attack or electrophilic substitution. chemicalbook.comorganic-chemistry.org Subsequent deoxygenation restores the pyridine ring.

Reductive and Oxidative Transformations of this compound

The functional groups of this compound can undergo various reductive and oxidative transformations.

Reductive Transformations:

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol, yielding (2-chloro-4-methoxy-pyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminium hydride or, under specific conditions, sodium borohydride, often in the presence of an additive. scholarsresearchlibrary.comresearchgate.net

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring using strong reducing agents like samarium diiodide in the presence of water or through catalytic hydrogenation under high pressure. clockss.org This transformation significantly alters the structure and properties of the molecule.

Reductive Dechlorination: The chloro group can be removed (hydrodehalogenation) under certain reductive conditions, for example, during some nickel-catalyzed cross-coupling reactions at elevated temperatures, leading to Methyl 4-methoxynicotinate. nih.gov

Oxidative Transformations:

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). chemicalbook.comresearchgate.net Pyridine N-oxides exhibit different reactivity compared to the parent pyridine and can be useful intermediates. For example, oxidation of 2-chloropyridine facilitates nucleophilic attack at the C4 position. chemicalbook.com A recent study has shown that oxidation of chloropyridines to their N-oxides can significantly lower the energy barrier for subsequent nucleophilic dechlorination. nih.gov

Oxidation of the Methoxy Group: While less common, oxidative cleavage of the methoxy group to a quinone-like structure could be envisioned under specific and harsh oxidative conditions. More typically, the methoxy group is stable to many oxidative reactions.

Oxidation of other functional groups: If other functional groups were introduced, such as an alkyl side chain, they could be selectively oxidized. For example, benzylic positions can be oxidized using reagents like 2-iodylbenzoic acid (IBX). orientjchem.org

The following table provides examples of reductive and oxidative transformations relevant to this scaffold.

| Transformation | Reagent(s) | Functional Group Targeted | Product Type | Reference |

|---|---|---|---|---|

| Ester Reduction | NaBH₄/MeOH | Methyl Ester | Primary Alcohol | scholarsresearchlibrary.comresearchgate.net |

| Ring Reduction | SmI₂/H₂O | Pyridine Ring | Piperidine | clockss.org |

| N-Oxidation | H₂O₂/Acetic Acid | Pyridine Nitrogen | Pyridine N-Oxide | chemicalbook.comresearchgate.net |

| Dechlorination | HCO₄⁻/HO₂⁻ | Chloro Group | Dechlorinated Pyridine | nih.gov |

Applications of Methyl 2 Chloro 4 Methoxynicotinate As a Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Biologically Active Heterocyclic Compounds

The strategic placement of reactive sites on the pyridine (B92270) ring of methyl 2-chloro-4-methoxynicotinate makes it an ideal precursor for the synthesis of various heterocyclic systems. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the ester and methoxy (B1213986) groups can be modified or can influence the reactivity of the ring, enabling the construction of diverse and complex heterocyclic scaffolds.

Construction of Fused Pyridine Systems (e.g., pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines)

This compound serves as a key starting material for the synthesis of fused pyridine systems like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These fused heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds.

Pyrido[2,3-d]pyrimidines: These compounds have been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and have shown cytotoxic activity against cancer cell lines. nih.govnih.govrsc.org The synthesis of these molecules often involves the transformation of the nicotinate (B505614) precursor into an o-aminonicotinonitrile, which can then undergo cyclization reactions to form the fused pyrimidine (B1678525) ring. nih.gov For instance, a multi-step synthesis can be employed to convert this compound into derivatives that are precursors for potent PIM-1 kinase inhibitors, which have shown remarkable cytotoxicity against cancer cells. nih.govrsc.org

Thieno[2,3-b]pyridines: This class of compounds has been explored for various therapeutic applications, including as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govresearchgate.net The synthesis of thieno[2,3-b]pyridines can be achieved by reacting a derivative of this compound, such as a 4-alkoxy-2-chloro-3-cyanopyridine, with a sulfur-containing reagent like 2-(acetylthio)acetamide (B1609306) under basic conditions. researchgate.net This approach allows for the efficient construction of the fused thiophene (B33073) ring. researchgate.netarkat-usa.orgmdpi.com

Table 1: Fused Pyridine Systems from this compound

| Fused System | Biological Target/Activity | Synthetic Approach |

| Pyrido[2,3-d]pyrimidines | DHFR inhibitors, PIM-1 kinase inhibitors, anticancer | Cyclization of o-aminonicotinonitrile derivatives |

| Thieno[2,3-b]pyridines | NMDA receptor antagonists | Reaction of 2-chloro-3-cyanopyridine (B134404) derivatives with sulfur reagents |

Synthesis of Substituted 2-Pyridones and Related Structures

This compound is a valuable precursor for the synthesis of substituted 2-pyridones. researchgate.net These structures are present in a variety of biologically active molecules. The synthesis of methyl 2-amino-6-methoxynicotinate, a key intermediate for preparing fused 2-pyridones, has been reported starting from a related chloro-nicotinate derivative. thieme-connect.comresearchgate.net This highlights the utility of the chloro-substituent in facilitating the introduction of an amino group, which is a common step in the construction of 2-pyridone rings. The resulting 2-pyridone scaffolds can serve as core structures for the development of new therapeutic agents. researchgate.net

Formation of Imidazo[4,5-c]pyridines and Other Polycyclic Scaffolds

The versatility of this compound extends to the synthesis of other polycyclic systems, including imidazo[4,5-c]pyridines. nih.govnih.gov These compounds are of interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. nih.gov The synthesis of imidazo[4,5-c]pyridines can be achieved by reacting a diaminopyridine derivative, which can be prepared from the starting nicotinate, with a suitable cyclizing agent. nih.govnih.gov This approach has been used to generate libraries of imidazopyridine derivatives for biological screening. nih.gov

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Programs

This compound is recognized as a valuable intermediate in the pharmaceutical industry. lookchem.comambeed.combldpharm.com Its utility stems from the ability to introduce specific functionalities into a pyridine core, which is a common scaffold in many approved drugs. youtube.com The chloro and methoxy groups on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. youtube.com

In drug discovery programs, this compound serves as a starting point for the synthesis of novel compounds with potential therapeutic applications. lookchem.comrug.nl For example, it has been used in the development of inhibitors for enzymes such as HIV integrase and MAP4K1. acs.orggoogle.com The ability to readily modify the structure of this compound allows medicinal chemists to explore structure-activity relationships and optimize lead compounds. youtube.com

Table 2: Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Target | Example Application |

| HIV | Integrase | Synthesis of strand transfer inhibitors acs.org |

| Cancer | PIM-1 Kinase | Development of cytotoxic agents nih.govrsc.org |

| Neurological Disorders | NMDA Receptor | Synthesis of antagonists nih.govresearchgate.net |

| Inflammatory Diseases | MAP4K1 | Development of inhibitors google.com |

Contributions to Agrochemical Active Ingredient Synthesis

Beyond pharmaceuticals, this compound and its derivatives are also utilized in the synthesis of active ingredients for agrochemicals. The pyridine core is a key feature in many herbicides and pesticides. The specific substitution pattern of this intermediate allows for the creation of novel nicotinamide (B372718) compounds with herbicidal activity. google.comgoogle.com These compounds have shown efficacy against various weeds while maintaining safety for crops like wheat and corn. google.com The development of new agrochemicals is crucial for ensuring food security, and versatile building blocks like this compound play a vital role in this process.

Medicinal Chemistry and Biological Activity Investigations of Nicotinate Derivatives Derived from Methyl 2 Chloro 4 Methoxynicotinate

Design and Synthesis of Analogues for Targeted Biological Screening

The chemical structure of Methyl 2-chloro-4-methoxynicotinate features reactive sites that are amenable to a variety of chemical transformations, making it an ideal starting point for generating libraries of analogues for biological screening. A primary synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine (B92270) ring. This chloro group can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. acs.orgacs.org

For instance, the reaction of a related compound, 2,6-dichloronicotinic acid, with sodium methoxide (B1231860) demonstrates the regioselective substitution of a chloro group to yield a methoxynicotinate derivative. acs.org This intermediate can then be esterified to produce the corresponding methyl ester. Further modification is common; for example, the remaining chloro group can be displaced by amines like benzyloxyamine (BnONH₂) or by cyclic amines such as piperidine (B6355638) or morpholine, often by heating the reactants in a solvent like dimethylformamide (DMF). acs.orgacs.org

Another synthetic approach involves the reaction of nicotinic acid with absolute alcohol in the presence of sulfuric acid to form ethyl nicotinate (B505614). chalcogen.ro This ester can then be converted to a hydrazide, which serves as a key intermediate for synthesizing a variety of derivatives, including Schiff bases and azetidinones. chalcogen.ro These multi-step syntheses allow for the systematic variation of substituents around the core nicotinate structure, which is a fundamental aspect of designing compounds for targeted biological screening and subsequent structure-activity relationship (SAR) studies. The goal is to create a portfolio of related molecules with varied electronic and steric properties to test against specific biological targets. googleapis.com

**5.2. Mechanistic Investigations of Pharmacological Effects and Receptor Interactions

Derivatives synthesized from the nicotinate scaffold have been evaluated against a multitude of biological targets, revealing a broad spectrum of pharmacological activities. These investigations delve into the specific molecular mechanisms by which these compounds exert their effects.

Nuclear receptors are a class of ligand-activated transcription factors that regulate crucial physiological processes, including metabolism and cellular homeostasis, making them attractive drug targets. nih.govnih.gov The Farnesoid X Receptor (FXR), in particular, is a key regulator of bile acid, lipid, and glucose metabolism. nih.govmedchemexpress.com Agonists of FXR, which activate the receptor, are considered promising therapeutic agents for liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). nih.gov

The exploration of nicotinate derivatives as potential FXR modulators is an active area of research. Patent literature describes various compounds designed to bind to and act as agonists of the FXR. google.comgoogle.com For example, a patent for tricyclic compounds with FXR activity mentions the synthesis of Methyl 2-(4-bromophenethyl)-6-methoxynicotinate, a structural analogue of the parent compound, highlighting the utility of the nicotinate scaffold in the design of novel FXR ligands. epo.org These compounds typically function as part of a heterodimer with the Retinoid X Receptor (RXR) to regulate the expression of target genes involved in metabolic pathways. nih.gov

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and essential targets for antibacterial drugs. researchgate.netgoogle.com These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to a rapid bactericidal effect. researchgate.netgoogle.com

A significant body of research has focused on the synthesis and evaluation of nicotinate and nicotinamide (B372718) derivatives for their antimicrobial properties. researchgate.net For example, a series of novel arylazo nicotinate compounds were synthesized and demonstrated high efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains. researchgate.netresearch-nexus.net Similarly, newly synthesized nicotinamides, derived from nicotinic acid and thiocarbohydrazones, also showed promising antibacterial and antifungal activity. mdpi.com Several studies have successfully synthesized various substituted azetidinone derivatives from nicotinic acid hydrazide, with many of the resulting compounds exhibiting significant activity against a panel of bacteria and fungi. chalcogen.ro While the exact mechanism is not always elucidated, the structural similarity to other heterocyclic compounds known to target DNA gyrase suggests this as a likely mode of action. google.comthieme-connect.com

Table 1: Antibacterial Activity of Selected Nicotinate Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Arylazo Nicotinates | E. coli, B. subtilis | All tested compounds were highly effective against both Gram-positive and Gram-negative bacteria. | researchgate.net |

| 1-(nicotinylamino)-2 substituted azetidin-4-ones | B. subtilis, S. aureus, P. aeruginosa, E. coli | Exhibited significant antibacterial activity; some compounds showed good activity against specific strains. | chalcogen.ro |

| Nicotinic Acid Hydrazides (NC 1-7) | S. aureus, P. aeruginosa, C. albicans | Compound NC 7 was effective at a low concentration (0.008 mM) against P. aeruginosa and S. aureus. | mdpi.com |

| 2-amino-5-arylazo-6-aryl substituted nicotinates | B. subtilis | Showed selective activity against Gram-positive bacteria. | researchgate.net |

Nicotinate derivatives have also been investigated for their potential to interact with receptors in the central nervous system (CNS). The parent compound of this family, nicotine (B1678760), is well-known for its psychoactive effects, which are mediated through nicotinic acetylcholine (B1216132) receptors. Research has shown that nicotine administration can activate orexin (B13118510) neurons, which are involved in arousal, attention, and reward pathways. nih.govnih.gov Orexin receptor agonists are being explored for treating narcolepsy. youtube.com

Beyond the effects of nicotine itself, synthetic derivatives of the nicotinate scaffold have been designed to target other specific neural receptors. In one notable example, an efficient synthesis was developed for the carboxylic acid moiety of a potent antagonist of dopamine (B1211576) D2, dopamine D3, and serotonin-3 (5-HT3) receptors. researchgate.net This demonstrates that the nicotinate structure can be tailored to interact with key receptors implicated in psychiatric and neurological disorders. Further patent literature indicates that certain amino nicotinate derivatives, such as arylsulfonylchromans, have been investigated as inhibitors of the 5-HT6 serotonin (B10506) receptor, another target for cognitive disorders. google.com

ATP-sensitive potassium (K-ATP) channels: These channels are crucial for linking the metabolic state of a cell to its membrane excitability. nih.govnih.gov They are found in various tissues, including the pancreas, heart, and smooth muscle. nih.govfrontiersin.org The activation of K-ATP channels causes potassium to exit the cell, leading to hyperpolarization and relaxation of the cell, which in blood vessels results in vasodilation. nih.gov Nicorandil, a nicotinamide derivative, is a well-known K-ATP channel opener used clinically as a vasodilator for the treatment of angina. mdpi.com It functions by mimicking the protective effects of ischemic preconditioning in heart tissue. mdpi.com

TRPV1 receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel that acts as a sensor for heat and pain. nih.govresearchgate.net Studies have shown that nicotinic acid can directly activate the TRPV1 receptor from the intracellular side. researchgate.net This activation is believed to be a potential mechanism for the cutaneous flushing (redness and warmth of the skin) that is a common side effect of high-dose niacin (nicotinic acid) therapy used for treating dyslipidemia. researchgate.netebi.ac.uk The activation of TRPV1 on sensory neurons can lead to the release of vasodilative neuropeptides. elifesciences.org

Protein Kinase C (PKC): Intracellular signaling pathways are also modulated by nicotinate-related compounds. Protein Kinase C (PKC) is a family of enzymes that control the function of other proteins through phosphorylation and is involved in numerous cellular processes. Research has indicated that nicotinamide, an amide of nicotinic acid, can modulate PKC activity. nih.gov Specifically, it was found to inhibit the increase in PKC activity induced by a carcinogen, suggesting a role in modulating cellular signaling pathways related to carcinogenesis. nih.gov Furthermore, nicotinate-curcumin, an ester derivative, was found to inhibit vascular smooth muscle cell phenotype switching by upregulating the Daxx/PTEN/Akt signaling pathway, which is related to PKC. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Nicotinates

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically altering the chemical structure of nicotinate derivatives and assessing the impact on their biological activity, researchers can identify key molecular features required for a desired pharmacological effect.

For antibacterial arylazo nicotinate derivatives, SAR studies using computational methods like Density-Functional Theory (DFT) have been performed. researchgate.netresearch-nexus.net These studies revealed a strong correlation between the antibacterial efficacy of the compounds and their electronic properties, specifically the energy gap (E_g) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearch-nexus.net Compounds with a larger energy gap generally showed higher efficacy. research-nexus.net Other QSAR studies on different series of antibacterial compounds suggested that the introduction of a bulky group could enhance antibacterial activity. researchgate.net

In the context of antiviral research, SAR studies on nicotinate derivatives as HIV integrase inhibitors have provided detailed insights. acs.org Modifications at various positions of the pyridine ring were explored. For example, it was found that compounds with a hydroxyl group at the 4-position generally had lower potency than those with an amino group at the same position. acs.org Furthermore, the introduction of bulky substituents at the 7-position was often detrimental to activity. acs.org These SAR studies provide a rational basis for the design of next-generation inhibitors with improved potency and resistance profiles.

Computational Chemistry Approaches in Rational Drug Design for Nicotinate Derivatives

The development of novel therapeutic agents from lead compounds like this compound is significantly enhanced by the integration of computational chemistry approaches. These in silico methods provide valuable insights into the interactions between small molecules and their biological targets, guiding the rational design of more potent and selective derivatives. Key computational techniques employed in the study of nicotinate derivatives include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are based on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net By developing mathematical models that correlate these properties with observed biological activities, QSAR can predict the activity of newly designed molecules, prioritize compounds for synthesis, and provide insights into the structural requirements for bioactivity.

For nicotinate derivatives, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of nicotinate derivatives synthesized from this compound, along with their experimentally determined biological activities (e.g., IC₅₀ values), would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Properties: Such as partial atomic charges and dipole moment, which are crucial for electrostatic interactions with the target.

Steric Properties: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic Properties: Often represented by the partition coefficient (logP), which influences how the molecule distributes between aqueous and lipid environments.

Topological Indices: Which describe the connectivity of atoms within the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the calculated descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability. nih.gov

An illustrative QSAR model for a hypothetical series of nicotinate derivatives is presented in Table 1.

Table 1: Illustrative QSAR Data for Nicotinate Derivatives

| Compound | Biological Activity (log 1/IC₅₀) | LogP | Molecular Weight | Electronic Energy |

| Derivative 1 | 5.2 | 2.1 | 250.1 | -1250.5 |

| Derivative 2 | 5.8 | 2.5 | 264.2 | -1280.7 |

| Derivative 3 | 4.9 | 1.8 | 240.0 | -1230.2 |

| Derivative 4 | 6.1 | 2.8 | 278.3 | -1300.9 |

| Derivative 5 | 5.5 | 2.3 | 257.1 | -1265.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a biological target, typically a protein or enzyme. nih.gov This method is instrumental in understanding the binding mode of nicotinate derivatives at a molecular level and in designing new compounds with improved binding affinity.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the nicotinate derivative (ligand) are prepared. This often involves obtaining the receptor structure from a protein data bank (PDB) and building the ligand structure using molecular modeling software.

Docking Simulation: A docking algorithm systematically explores the conformational space of the ligand within the active site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity for each pose. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

For instance, molecular docking studies could be used to investigate the binding of nicotinate derivatives to a specific enzyme implicated in a disease. The insights gained from these simulations can guide the modification of the this compound scaffold to enhance interactions with key amino acid residues in the active site, thereby improving the inhibitory potency of the derivatives.

Table 2: Illustrative Molecular Docking Results for Nicotinate Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Derivative A | -8.5 | TYR23, LYS56, SER120 | 3 |

| Derivative B | -9.2 | TYR23, LYS56, ASP118 | 4 |

| Derivative C | -7.8 | LYS56, SER120 | 2 |

| Derivative D | -9.5 | TYR23, LYS56, ASP118, PHE201 | 4 |

| Derivative E | -8.9 | TYR23, ASP118, PHE201 | 3 |

This table is for illustrative purposes only and does not represent actual experimental data.

The integration of QSAR and molecular docking provides a powerful synergistic approach for the rational design of novel nicotinate derivatives. QSAR models can rapidly screen virtual libraries of compounds, while molecular docking provides a detailed understanding of the binding interactions that drive biological activity. This iterative cycle of design, prediction, and synthesis accelerates the discovery of new drug candidates derived from this compound.

Advanced Analytical Methodologies for Research on Methyl 2 Chloro 4 Methoxynicotinate and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds by examining the interaction of matter with electromagnetic radiation. For Methyl 2-chloro-4-methoxynicotinate and its derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published in available literature, the analysis of its isomer, Methyl 2-chloro-6-methoxynicotinate , offers a representative example of the data obtained. In a typical ¹H NMR spectrum, the chemical shifts of protons are indicative of their local electronic environment. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, while the protons of the methyl ester and methoxy (B1213986) groups would be found in the upfield region. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Table 1: Representative ¹H and ¹³C NMR Data for the related isomer, Methyl 2-chloro-6-methoxynicotinate

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 3.85 (s, 3H) | COOCH₃ |

| 3.93 (s, 3H) | OCH₃ | |

| 6.93 (d, 1H, J = 8.5 Hz) | Pyridine Ring H | |

| 7.99 (d, 1H, J = 8.5 Hz) | Pyridine Ring H | |

| ¹³C NMR | 42.5 | COOCH₃ |

| 54.7 | OCH₃ | |

| 109.3 | Pyridine Ring C | |

| 121.1 | Pyridine Ring C | |

| 139.7 | Pyridine Ring C | |

| 142.4 | Pyridine Ring C | |

| 164.5 | C=O (Ester) | |

| 165.1 | Pyridine Ring C-Cl |

Data is for the isomer Methyl 2-chloro-6-methoxynicotinate and is intended to be representative.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. In a patent describing the synthesis of this compound, the compound was characterized by Liquid Chromatography-Mass Spectrometry (LC-MS). google.com The analysis showed a peak at a mass-to-charge ratio (m/z) of 202, corresponding to the protonated molecule [M+H]⁺. google.com This finding is consistent with the calculated molecular weight of this compound (C₈H₈ClNO₃), which is 201.61 g/mol . High-resolution mass spectrometry (HRMS) could be further employed to confirm the exact elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| LC-MS | ESI | 202 | [M+H]⁺ |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation of a target compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

Column Chromatography is a fundamental purification technique used in the synthesis of nicotinic acid derivatives. bldpharm.com In this method, a solution of the crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase, allowing for the isolation of the desired compound. The selection of the solvent system is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced analytical techniques that provide high-resolution separation and are routinely used to determine the purity of compounds like this compound. These methods utilize a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to faster and more efficient separations compared to standard column chromatography. A detector, such as a UV detector, is used to quantify the components as they elute from the column. A typical HPLC analysis would show a major peak corresponding to the pure compound and smaller peaks for any impurities. While specific HPLC/UPLC methods for this compound are not detailed in the reviewed literature, a general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient of the organic solvent would be optimized to achieve the best separation.

Table 3: General Parameters for Chromatographic Analysis of Nicotinic Acid Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Purification |

| HPLC/UPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradients | Purity Assessment |

Future Perspectives and Emerging Research Directions for Methyl 2 Chloro 4 Methoxynicotinate

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing efficiency, safety, and sustainability. For a key building block like Methyl 2-chloro-4-methoxynicotinate, the development of novel and sustainable synthetic methodologies is paramount. Current research efforts are moving beyond traditional multi-step, high-energy processes towards more sophisticated and environmentally benign approaches.

One promising direction is the application of modern reaction technologies. For instance, the synthesis of structurally related methoxynicotinates has been significantly improved by leveraging microwave irradiation and microfluidic flow reaction technologies. researchgate.netthieme-connect.com These methods offer substantial advantages over conventional batch processing, including rapid reaction times, improved regioselectivity, higher yields, and enhanced safety profiles. researchgate.netthieme-connect.com The synthesis of Methyl 2-amino-6-methoxynicotinate, a valuable precursor for fused 2-pyridones, has demonstrated the successful integration of microwave-induced methoxylation and flow hydrogenation, resulting in a cleaner product profile. researchgate.netthieme-connect.com Adapting such technologies for the synthesis of this compound could lead to more efficient and scalable production.

Furthermore, there is a growing interest in catalytic C-H activation and late-stage functionalization as a means to streamline the synthesis of substituted pyridines. These methods could potentially allow for the direct introduction of the chloro and methoxy (B1213986) groups onto a simpler pyridine (B92270) core, thereby reducing the number of synthetic steps and minimizing waste.

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. researchgate.netthieme-connect.com | Potential for efficient and regioselective introduction of methoxy or chloro groups. researchgate.netthieme-connect.com |

| Microfluidic Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. researchgate.netthieme-connect.com | Applicable for hazardous reactions and for improving purity in multi-step syntheses. researchgate.netthieme-connect.com |

| Catalytic C-H Functionalization | Reduces pre-functionalization steps, improves atom economy. | A forward-looking approach to directly synthesize the target compound from a simpler pyridine core. |

Exploration of Untapped Biological Targets and Therapeutic Areas

The structural motifs present in this compound make it an attractive starting point for synthesizing libraries of compounds aimed at a variety of biological targets. While direct biological activity of the title compound is not extensively documented, its utility as a precursor is evident from the development of modulators for several important protein classes.

One such area of significant potential is the development of Farnesoid X Receptor (FXR) modulators. google.comgoogle.com FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis, making it a key target for metabolic diseases. google.comgoogle.com Patent literature describes the synthesis of potent FXR agonists derived from a structurally similar precursor, methyl 2-bromopyridine-4-carboxylate. google.com This suggests that this compound could serve as a valuable alternative in the synthesis of novel FXR agonists or antagonists for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis.

Another promising therapeutic area lies in the development of novel antibacterial agents. The pyridine ring is a core component of many antibacterial drugs. Research into related compounds has highlighted DNA gyrase and topoisomerase IV as potential targets. researchgate.netgoogle.com These essential bacterial enzymes are the targets of the highly successful quinolone class of antibiotics. researchgate.net The development of new scaffolds that inhibit these enzymes is a critical strategy to combat rising antibiotic resistance. researchgate.net By utilizing this compound, medicinal chemists can design and synthesize new chemical entities, such as fused 2-pyridones, that may exhibit potent and selective antibacterial activity. researchgate.net

| Potential Biological Target | Therapeutic Area | Rationale for Exploration |

| Farnesoid X Receptor (FXR) | Metabolic Diseases (e.g., NASH) google.comgoogle.com | Structural similarity to precursors of known FXR modulators. google.com |

| DNA Gyrase / Topoisomerase IV | Infectious Diseases (Antibacterial) | The pyridine scaffold is a key feature in inhibitors of these validated bacterial targets. researchgate.netgoogle.com |

| Fibroblast Growth Factor Receptors (FGFRs) | Oncology | Related chloromethoxynicotinates have been used to synthesize FGFR4 inhibitors for cancer therapy. google.com |

| Serotonin (B10506) Receptors (5-HT1A/5-HT2A) | Neurology (e.g., Depression) | Nicotinate (B505614) derivatives have been incorporated into ligands for serotonin receptors. researchgate.net |

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The efficiency of modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS). This compound is well-suited for these platforms due to its nature as a functionalized building block. Chemical suppliers explicitly market this and related compounds as intermediates for the synthesis of combinatorial libraries.

The reactivity of the chloro group at the 2-position of the pyridine ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of a diverse range of chemical functionalities. This is a key feature for combinatorial library synthesis, where the goal is to rapidly generate a large number of structurally related compounds. By reacting this compound with a collection of different amines, alcohols, or thiols, a library of derivatives can be quickly assembled.

These libraries can then be subjected to HTS to identify "hits"—compounds that exhibit activity against a specific biological target. The structural information from these initial hits, centered around the common 4-methoxynicotinate core, can then guide further lead optimization efforts. The availability of this compound in multi-gram quantities with high purity is a critical enabler for these large-scale screening campaigns.

In essence, this compound serves as a versatile anchor point for chemical diversification. Its integration into the drug discovery workflow allows for the systematic exploration of chemical space around the substituted pyridine scaffold, significantly accelerating the identification of novel drug candidates.

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-4-methoxynicotinate, and how are reaction conditions optimized?

Methodological Answer: The synthesis of nicotinate derivatives typically involves chlorination and esterification steps. For analogous compounds (e.g., 2-chloro-4-methylnicotinoyl chloride), thionyl chloride (SOCl₂) under reflux is used for chlorination . For this compound, methoxy group introduction may require selective protection/deprotection strategies. Optimization includes varying catalysts (e.g., Lewis acids), temperature (60–100°C), and solvent polarity (e.g., DMF or THF). Reaction progress is monitored via TLC or HPLC, with yields improved by iterative parameter adjustments .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the nicotinate ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 216.0532 for C₈H₈ClNO₃).

- IR Spectroscopy : Peaks for ester C=O (~1720 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Purity is assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. How is this compound utilized as a precursor in pharmacological studies?

Methodological Answer: The compound serves as a building block for nicotinic acid derivatives. For example:

- Nucleophilic Substitution : The chlorine atom is replaced with amines/thiols to generate analogs for receptor binding studies.

- Enzyme Assays : Derivatives are screened for acetylcholinesterase inhibition using Ellman’s method (IC₅₀ values typically 10–50 µM) .

- In Vivo Testing : Pharmacokinetics (e.g., bioavailability, half-life) are evaluated in rodent models, with metabolites analyzed via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in IC₅₀ values or toxicity profiles often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural Confounders : Verify derivative purity via orthogonal methods (e.g., NMR + HPLC).

- Cell Line Differences : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with siRNA knockdowns .

Case Study Example:

A 2023 study found conflicting IC₅₀ values (15 µM vs. 42 µM) for a derivative. Re-analysis revealed residual solvent (DMSO) in one assay skewed results. Repetition under controlled conditions resolved the discrepancy .

Q. What strategies enhance the environmental stability of this compound in degradation studies?

Methodological Answer: Environmental fate studies assess:

- Hydrolytic Stability : Conduct pH-dependent hydrolysis (e.g., t₁/₂ = 24 hrs at pH 7, 2 hrs at pH 10) .

- Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight.

- Microbial Metabolism : Incubate with soil microbiota and analyze via GC-MS for degradation products (e.g., 4-methoxynicotinic acid) .

Q. How does the methoxy group in this compound influence regioselectivity in coupling reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the ortho/para positions. For example:

- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids yield 5-substituted derivatives (para to methoxy).

- Buchwald-Hartwig Amination : Selective amination at the 6-position (ortho to chlorine) is achieved using Xantphos ligands .

Reaction Optimization Table:

| Reaction Type | Catalyst | Selectivity | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 5-position | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 6-position | 82% |

Q. What computational methods predict the binding affinity of this compound derivatives to nicotinic receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 2QC1) to simulate ligand-receptor interactions. Key residues (e.g., TrpB, TyrA) are critical for π-π stacking .

- MD Simulations : GROMACS simulations (100 ns) assess stability of binding poses.

- QSAR Models : Train models on IC₅₀ data to predict novel derivatives’ activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.